ジメチルビンホス

説明

Synthesis Analysis

The synthesis of compounds related to Dimethylvinphos involves complex chemical procedures. For instance, the synthesis of dimethyl 2,2'-bithiophene dicarboxylates demonstrates intricate steps leading to structures with significant electrostatic and steric properties, showcasing the complexity of synthesizing related organic compounds (Pomerantz, Amarasekara, & Rasika Dias, 2002).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as dimethyl monothiocarbonate, reveals detailed geometrical parameters and conformational properties. These studies highlight the specific orientations and bond distances crucial for understanding Dimethylvinphos's molecular structure (Erben et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving Dimethylvinphos-related compounds exhibit a range of behaviors and transformations. For example, the nucleophilic addition to dimethylvinylphosphine sulfide offers a route to various polydentate ligands, showcasing the compound's reactivity and potential for forming diverse chemical structures (Griffiths et al., 2005).

Physical Properties Analysis

The physical properties of compounds related to Dimethylvinphos, such as dimethyl sulfoxide, have been extensively studied. These investigations provide insights into the compound's interaction with lipid membranes, which can influence its physical behavior and applications in various scientific fields (Gurtovenko & Anwar, 2007).

Chemical Properties Analysis

The chemical properties of Dimethylvinphos and related compounds are characterized by their reactivity and the ability to undergo various chemical transformations. Studies on the synthesis and characterization of dimers, trimers, and tetramers of thiophene and selenophene derivatives provide valuable information on the chemical properties and reactivity of these compounds, contributing to a deeper understanding of Dimethylvinphos's chemical behavior (Nakayama et al., 1996).

科学的研究の応用

農業:殺虫剤の効力

ジメチルビンホスは、主に農業において有機リン系殺虫剤として使用されます。 茎ぼっくり、葉ぼっくり、葉巻、ウンカなど、イネ作物のさまざまな害虫を標的にします . その作用機序は、昆虫の神経機能に不可欠な酵素であるアセチルコリンエステラーゼを阻害することにより、その駆除につながります .

環境研究:エコ毒性学

ジメチルビンホスの環境影響に関する研究には、土壌中での移動性や、特にダフニアなどの水生生物に対する急性エコ毒性の評価が含まれます . 研究は、その分解、生物蓄積、非標的種への潜在的なリスクを理解することに焦点を当てています。

医学研究:分析化学

医学研究では、ジメチルビンホスは、ガスクロマトグラフィー質量分析法 (GC-MS) などの分析手順における基準物質として使用されます。 これは、生物学的サンプル中の農薬残留物の検出と定量を支援します .

バイオテクノロジー:酵素阻害研究

ジメチルビンホスは、特にアセチルコリンエステラーゼ (AChE) を標的とした酵素阻害の研究におけるモデル化合物として役立ちます。 この研究は、神経毒性効果の理解と有機リン系農薬中毒に対する解毒剤の開発に影響を与えます .

材料科学:分析標準

材料科学では、ジメチルビンホスは、特に農薬の製剤と品質管理の観点から、製造される材料の品質と一貫性を確保するための分析基準として使用されます .

ナノテクノロジー:農業食品部門

ナノテクノロジーにおける新たな応用には、ナノバイオ刺激剤の開発におけるジメチルビンホスの使用が含まれます。 これらは、革新的な送達システムを通じて植物の栄養と成長を促進することにより、農業成果を向上させるように設計されています .

工業用途:処理助剤

工業的には、ジメチルビンホスは、製造現場での処理助剤として使用されます。 それは、他の化学物質の合成において役割を果たし、さまざまな工業プロセスにおける中間体として機能します .

情報科学:データ駆動型農薬分析

材料情報科学は、データサイエンスを利用して、ジメチルビンホスなどの物質の特性と用途を分析します。 このアプローチは、新しい材料の発見や既存の材料の強化につながり、さまざまな業界におけるそれらの使用を最適化します .

Safety and Hazards

Dimethylvinphos is classified as acutely toxic, causing harm if swallowed or inhaled, and harmful in contact with skin . It causes skin and eye irritation . It is also toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用機序

Target of Action

Dimethylvinphos, also known as Z-DIMETHYLVINPHOS, is an organophosphate insecticide . Its primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. By inhibiting AChE, Dimethylvinphos disrupts this process, leading to an accumulation of acetylcholine in the synapse, which can cause overstimulation and eventual failure of the nervous system .

Mode of Action

Dimethylvinphos acts as a contact and stomach poison . It inhibits AChE by phosphorylating the serine residue in the active site of the enzyme . This prevents the breakdown of acetylcholine, causing a build-up of this neurotransmitter at nerve synapses and neuromuscular junctions. The result is continuous stimulation of muscles and glands, which can lead to symptoms of poisoning .

Biochemical Pathways

The inhibition of AChE by Dimethylvinphos affects multiple biochemical pathways. The accumulation of acetylcholine can disrupt normal neural signaling, affecting processes such as muscle contraction, heart rate, and cognitive functions . .

Pharmacokinetics

It may be distributed throughout the body, with potential accumulation in fatty tissues due to its lipophilic nature . Organophosphates are typically metabolized in the liver and excreted in the urine .

Result of Action

The primary result of Dimethylvinphos action is neurotoxicity due to the inhibition of AChE . This can lead to a range of symptoms, from mild effects such as salivation and tremors to severe effects such as seizures and respiratory failure . It is also classified as a high acute toxicant for mammals .

Action Environment

The action, efficacy, and stability of Dimethylvinphos can be influenced by various environmental factors. For instance, its mobility in the environment is moderate, suggesting it can move through soil and potentially contaminate groundwater . Its efficacy as an insecticide may also be affected by factors such as temperature, humidity, and the presence of other chemicals . .

特性

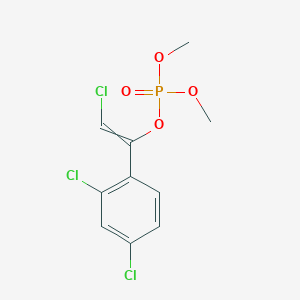

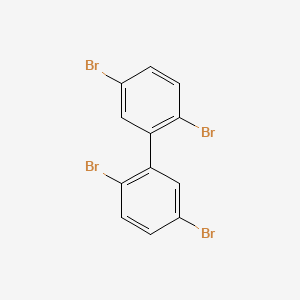

IUPAC Name |

[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGNQELHULIMSJ-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(OC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871867 | |

| Record name | (Z)-Dimethylvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2274-67-1, 67628-93-7 | |

| Record name | Dimethylvinphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylvinphos, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067628937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Dimethylvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, (1Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLVINPHOS, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK4YX4B7PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(2-oxo-2-thiophen-2-ylethyl)thio]purine-2,6-dione](/img/structure/B1214229.png)

![N-[(1-cyclohexyl-5-tetrazolyl)-thiophen-2-ylmethyl]-N-(phenylmethyl)ethanamine](/img/structure/B1214232.png)

![N-(2-hydroxypropyl)-1-[(4-phenylmethoxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1214233.png)

![5-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B1214234.png)

![(7S,9R)-9-acetyl-7-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1214244.png)